

A Comprehensive Technical Guide to the Fundamental Physical and Chemical Properties of Germanium

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **GERMANIUM**

Cat. No.: **B3419036**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Germanium (Ge), a lustrous, hard, grayish-white metalloid, holds a significant position in the landscape of semiconductor research and development.^{[1][2][3][4][5]} Situated in Group 14 of the periodic table, between silicon and tin, it exhibits a unique combination of metallic and non-metallic characteristics.^{[2][4]} This guide provides an in-depth exploration of the core physical and chemical properties of **germanium**, offering valuable data and experimental methodologies for professionals in scientific research and development.

Atomic and Physical Properties

Germanium's fundamental atomic characteristics and physical constants are pivotal for its application in various technologies. It is a dense, brittle element that, like water, expands upon solidification.^{[4][6]}

Property	Value	References
Atomic Number	32	[2][3][4]
Atomic Weight	72.630 u	[7]
Electron Configuration	[Ar] 3d ¹⁰ 4s ² 4p ²	[3][8][9][10]
Density (at 20°C)	5.323 g/cm ³	[3][4][5]
Melting Point	938.25 °C (1211.40 K)	[3][4][6]
Boiling Point	2833 °C (3106 K)	[3][4][6]
Mohs Hardness	6.0	
Natural Isotopes	⁷⁰ Ge, ⁷² Ge, ⁷³ Ge, ⁷⁴ Ge, ⁷⁶ Ge	[2][4]

Crystal Structure

At standard temperature and pressure, **germanium** crystallizes in a diamond cubic structure, the same as silicon and diamond.[9][11][12] This structure is a key determinant of its electronic properties, forming the basis of its semiconducting nature. Each **germanium** atom is covalently bonded to four neighbors in a tetrahedral arrangement.[11][13]

Property	Value	References
Crystal System	Cubic	[10][13]
Crystal Structure	Diamond Cubic	[4][11][12]
Space Group	Fd-3m	[13][14]
Lattice Constant (a)	5.658 Å	[13]
Ge-Ge Bond Length	2.46 Å	[13]

Thermal Properties

The thermal characteristics of **germanium** are critical for its use in electronic devices, where heat dissipation is a primary concern. Compared to silicon, **germanium** has a lower melting point and thermal conductivity, which can limit its application in high-power devices.[15]

Property	Value	References
Thermal Conductivity (at 300 K)	60 W/(m·K)	[15]
Specific Heat Capacity (at 300 K)	0.32 J/(g·K)	[7] [15]
Coefficient of Thermal Expansion (at 20°C)	5.8×10^{-6} /K	[15] [16]
Debye Temperature	374 K	[15]

Electronic and Optical Properties

Germanium is an intrinsic semiconductor with an indirect band gap.[\[6\]](#)[\[11\]](#) Its charge carrier mobility is notably high, which made it the material of choice for early transistors.[\[1\]](#) Optically, **germanium** is transparent in the infrared region of the electromagnetic spectrum, making it invaluable for IR optics.[\[1\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)

Property	Value	References
Band Gap (at 300 K)	0.67 eV	[6] [9]
Intrinsic Carrier Concentration (at 300 K)	2.4×10^{13} cm ⁻³	
Electron Mobility (at 300 K)	≤ 3900 cm ² /(V·s)	[20]
Hole Mobility (at 300 K)	≤ 1900 cm ² /(V·s)	[20]
Refractive Index (at 10.6 μm)	~4.0	[17] [19]
Transmission Range	1.8 - 23 μm	[19]

Chemical Properties

Germanium is relatively stable in air at room temperature but oxidizes at elevated temperatures.[\[6\]](#)[\[8\]](#)[\[21\]](#) It is resistant to dilute acids and alkalis but reacts with hot concentrated oxidizing acids and molten alkalis.[\[6\]](#)[\[7\]](#)[\[21\]](#)

Property	Description	References
Reactivity with Air	Stable at room temperature; oxidizes at $>250^{\circ}\text{C}$ to form GeO_2 .	[4][8][21]
Reactivity with Acids	Insoluble in dilute acids; dissolves slowly in hot concentrated H_2SO_4 and HNO_3 .	[6][7][21]
Reactivity with Alkalis	Insoluble in dilute alkalis; reacts violently with molten alkalis to form germanates.	[6][7][21]
Common Oxidation States	+2, +4 (with +4 being more stable)	[3][7]
Common Compounds	Germanium dioxide (GeO_2), Germanium tetrachloride (GeCl_4), Germane (GeH_4)	[6][7]

Experimental Protocols

A. Crystal Structure Determination by X-ray Diffraction (XRD)

Objective: To determine the crystal structure and lattice parameters of a **germanium** sample.

Methodology:

- Sample Preparation:
 - Obtain a single crystal or powdered **germanium** sample.
 - For powdered samples, ensure a fine, uniform particle size by grinding in a mortar and pestle.

- Mount the powder on a zero-background sample holder. For single crystals, mount on a goniometer head.
- Instrument Setup (Powder Diffractometer):
 - Use a diffractometer with a Cu K α radiation source ($\lambda = 1.5406 \text{ \AA}$).
 - Set the 2θ scan range from 20° to 80° .
 - Select a step size of 0.02° and a scan speed of $1-2^\circ/\text{minute}$.
- Data Acquisition:
 - Perform a $\theta-2\theta$ scan to obtain the diffraction pattern.[\[5\]](#)
 - The resulting diffractogram will show peaks at specific 2θ angles corresponding to constructive interference from different crystal planes.
- Data Analysis:
 - Identify the 2θ positions of the diffraction peaks.
 - Use Bragg's Law ($n\lambda = 2d \sin\theta$) to calculate the d-spacing for each peak.
 - Compare the observed d-spacings with the standard diffraction pattern for **germanium** (JCPDS card no. 04-0545) to confirm the diamond cubic structure.
 - Index the peaks to their corresponding (hkl) Miller indices.
 - Calculate the lattice parameter 'a' using the formula for a cubic crystal system: $a = d * \sqrt{(h^2 + k^2 + l^2)}$.
 - For single crystals, rocking curves (ω -scans) and phi-scans (φ -scans) can be performed to assess crystal quality and epitaxial relationships.[\[3\]](#)[\[19\]](#)

B. Electrical Resistivity Measurement using the Four-Point Probe Method

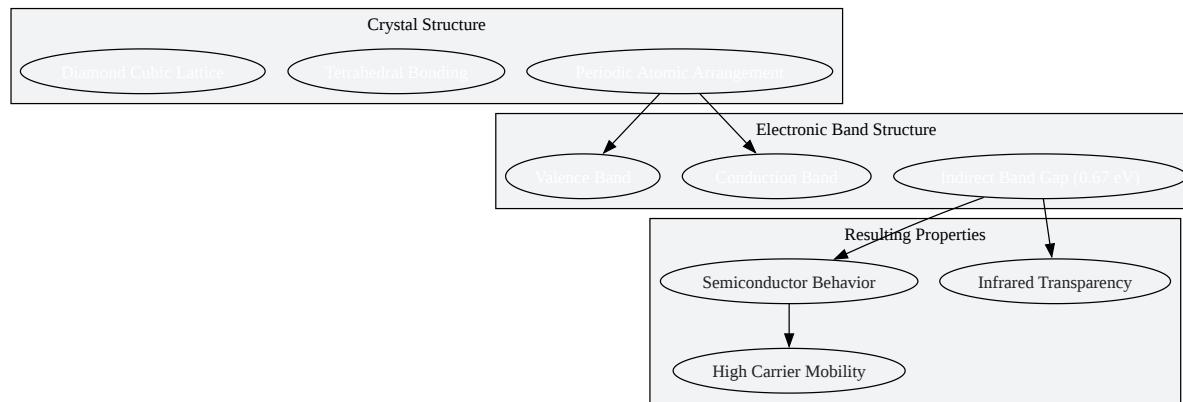
Objective: To measure the bulk electrical resistivity of a **germanium** wafer.

Methodology:

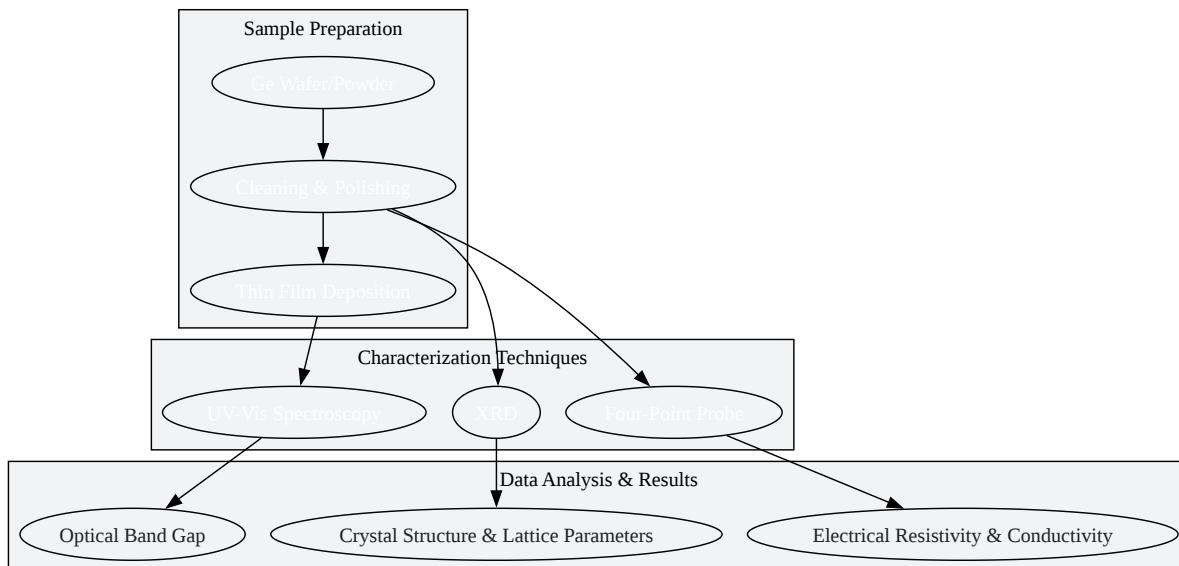
- Sample Preparation:
 - Use a **germanium** wafer with a polished, clean surface.
 - Ensure the sample thickness is uniform and significantly smaller than the probe spacing for thin film calculations, or much larger for bulk calculations.[15]
 - The measurement should be conducted in a dark environment to avoid photogeneration of carriers.[4]
- Instrument Setup:
 - Use a four-point probe setup with four equally spaced, collinear tungsten probes.
 - Connect the outer two probes to a constant current source and the inner two probes to a high-impedance voltmeter.[15]
- Data Acquisition:
 - Gently lower the probe head onto the center of the **germanium** wafer.
 - Pass a known constant current (I) through the outer two probes. The current should be small enough to avoid heating the sample.
 - Measure the voltage (V) across the inner two probes.
 - To minimize errors, reverse the direction of the current and measure the corresponding voltage. The average of the absolute voltage values should be used.
- Data Analysis:
 - Calculate the resistivity (ρ) using the appropriate formula based on the sample geometry (thickness ' w ' and probe spacing ' s ').

- For a thin wafer ($w \ll s$), the sheet resistance (Rs) is calculated as: $Rs = (\pi / \ln(2)) * (V / I) \approx 4.532 * (V / I)$.^[4]
- The bulk resistivity is then $\rho = Rs * w$.
- For a thick sample ($w \gg s$), the resistivity is calculated as: $\rho = 2\pi s * (V / I)$.
- Correction factors may be needed depending on the sample size and shape relative to the probe spacing.

C. Optical Band Gap Determination using UV-Visible Spectroscopy


Objective: To determine the optical band gap of a **germanium** sample from its absorption spectrum.

Methodology:


- Sample Preparation:
 - Prepare a thin film of **germanium** on a transparent substrate (e.g., quartz). The film should be thin enough to allow for measurable light transmission.
 - Alternatively, a suspension of **germanium** nanoparticles in a transparent solvent can be used.
- Instrument Setup:
 - Use a dual-beam UV-Vis spectrophotometer.
 - Set the wavelength range to scan from the near-infrared to the ultraviolet region (e.g., 200-2000 nm).
 - Use a blank reference (substrate without the film or the pure solvent) for baseline correction.
- Data Acquisition:

- Place the reference and the sample in their respective holders.
- Acquire the absorbance (A) or transmittance (T) spectrum of the sample.
- Data Analysis (Tauc Plot Method):
 - Convert the measured absorbance (A) to the absorption coefficient (α) using the formula:
$$\alpha = 2.303 * A / d$$
, where 'd' is the film thickness.
 - Convert the wavelength (λ) of the incident light to photon energy (E) in eV using the formula:
$$E \text{ (eV)} = 1240 / \lambda \text{ (nm)}$$
.
 - For an indirect band gap semiconductor like **germanium**, the relationship between the absorption coefficient and photon energy is given by the Tauc equation:
$$(\alpha h\nu)^{1/2} = B(h\nu - E_g)$$
, where $h\nu$ is the photon energy, E_g is the band gap energy, and B is a constant.
 - Plot $(\alpha h\nu)^{1/2}$ versus $h\nu$. This is the Tauc plot.[8][11][18]
 - Identify the linear portion of the plot at the absorption edge and extrapolate this line to the energy axis (where $(\alpha h\nu)^{1/2} = 0$).
 - The x-intercept of this extrapolation gives the value of the optical band gap (E_g).[8]

Visualizations

[Click to download full resolution via product page](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. powerwaywafer.com [powerwaywafer.com]
- 2. tek.com [tek.com]
- 3. researchgate.net [researchgate.net]

- 4. pveducation.org [pveducation.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. niser.ac.in [niser.ac.in]
- 7. scribd.com [scribd.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Four-Point Probe Manual [four-point-probes.com]
- 12. esrf.fr [esrf.fr]
- 13. scribd.com [scribd.com]
- 14. researchgate.net [researchgate.net]
- 15. Single-crystal-like germanium thin films on large-area, compliant, light-weight, flexible, single-crystal-like substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. spegroup.ru [spegroup.ru]
- 17. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 18. mmrc.caltech.edu [mmrc.caltech.edu]
- 19. scribd.com [scribd.com]
- 20. researchgate.net [researchgate.net]
- 21. Resistivity by Four Probe Method (Theory) : Solid State Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Fundamental Physical and Chemical Properties of Germanium]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3419036#fundamental-physical-and-chemical-properties-of-germanium>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com